Oseltamivir-d3
CAS No.:
Cat. No.: VC16019768
Molecular Formula: C16H28N2O4
Molecular Weight: 315.42 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H28N2O4 |
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Molecular Weight | 315.42 g/mol |
IUPAC Name | ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate |
Standard InChI | InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i4D3 |
Standard InChI Key | VSZGPKBBMSAYNT-RWPOTZPQSA-N |
Isomeric SMILES | [2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N |
Canonical SMILES | CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Introduction
Structural and Chemical Identity of Oseltamivir-d3
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₂₉ClN₂O₄ | |
Molecular Weight | 351.9 g/mol | |
Deuterium Positions | Acetyl group (C=OCD₃) | |
Purity | >95% (HPLC) | |
Storage Conditions | -20°C, desiccated |
Stereochemical Considerations
The molecule preserves the (3R,4R,5S) stereochemical configuration of oseltamivir, essential for binding to the neuraminidase active site. Deviations in stereochemistry would compromise its biological activity, underscoring the precision required during synthesis .
Synthesis and Production
Industrial Synthesis Pathway
Oseltamivir-d3 derives from oseltamivir, which is commercially produced from shikimic acid—a natural product extracted from star anise (Illicium verum) or biosynthesized via engineered E. coli . The deuterated variant introduces trideuterioacetyl groups through acetylation reactions using deuterated acetic anhydride (Ac₂O-d₆) or analogous reagents.
Key Synthesis Steps:
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Esterification: Shikimic acid is esterified with ethanol under acidic conditions to form ethyl shikimate.
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Ketalization: Protection of diol groups using 3-pentanone yields a pentylidene acetal intermediate.
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Mesylation and Epoxidation: Methanesulfonyl chloride generates a mesylate, which undergoes base-mediated epoxidation.
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Deuterated Acetylation: Epoxide opening with allyl amine followed by deuterated acetylation introduces the CD₃ group .
Challenges in Deuterium Incorporation
Achieving >98% isotopic purity requires stringent control over reaction conditions to prevent proton-deuterium exchange. Techniques such as kinetic isotope effect (KIE) optimization and solvent deuteration (e.g., D₂O, CD₃OD) are employed to maximize yield.
Pharmacological and Analytical Applications
Pharmacokinetic Tracing
Oseltamivir-d3’s primary application lies in quantifying oseltamivir and its metabolites in plasma, urine, and tissue samples. Co-administering labeled and unlabeled drug allows researchers to distinguish endogenous metabolites from exogenous compounds via mass spectrometry.
Table 2: Representative Pharmacokinetic Parameters
Parameter | Oseltamivir | Oseltamivir-d3 |
---|---|---|
Half-life (t₁/₂) | 6–10 hours | 6–10 hours |
Protein Binding | 42% | 42% |
Metabolic Route | Hepatic (CES1) | Hepatic (CES1) |
Metabolic Pathway Elucidation
Deuterium labeling facilitates mapping of metabolic pathways, particularly the hydrolysis of oseltamivir to oseltamivir carboxylate (the active form) by carboxylesterase 1 (CES1). Studies using Oseltamivir-d3 have identified polymorphisms in CES1 that correlate with interpatient variability in drug response.
Clinical Research Implications
Drug-Drug Interaction Studies
Oseltamivir-d3 enables precise assessment of interactions with cytochrome P450 (CYP) inhibitors/inducers. For example, co-administration with probenecid—a known CYP2C8 inhibitor—reduces oseltamivir clearance by 50%, a finding validated using deuterated internal standards.
Therapeutic Monitoring in Special Populations
A 2022 cohort study of 240 COVID-19 patients (NCT04338698) demonstrated that oseltamivir shortened hospital stays (4.9 vs. 6.6 days, p < 0.001) and reduced mortality (1.7% vs. 6.7%, p = 0.03) . While this study focused on the parent drug, Oseltamivir-d3 was critical in validating plasma concentration assays that informed dosing adjustments for renal-impaired patients .
Future Directions
Ongoing research leverages Oseltamivir-d3 to explore:
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Resistance Mechanisms: Mutations in neuraminidase (e.g., H274Y) that confer oseltamivir resistance.
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Pediatric Pharmacokinetics: Age-related differences in CES1 activity impacting drug activation.
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Nanoparticle Delivery: Encapsulation strategies to enhance bioavailability in immunocompromised patients.
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